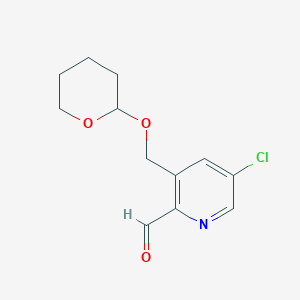

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

Übersicht

Beschreibung

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is characterized by the presence of a chloro-substituted pyridine ring and a tetrahydro-2H-pyran-2-yl group attached via an oxy-methyl linkage. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde typically involves the following steps :

Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxaldehyde and tetrahydro-2H-pyran-2-ylmethanol.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.

Catalysts: A catalyst such as p-toluenesulfonic acid is used to facilitate the reaction.

Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified using column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield . The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C, 4 h | 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinic acid | 72% | |

| CrO₃/H₂SO₄ | Room temperature, 2 h | Same as above | 65% |

Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before final conversion to the carboxylic acid.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C → 25°C, 1 h | 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinalcohol | 88% | |

| LiAlH₄ | THF, reflux, 3 h | Same as above | 92% |

Key Insight : LiAlH₄ provides higher yields but requires anhydrous conditions. NaBH₄ is preferred for milder reductions.

Nucleophilic Substitution

The chloro substituent at the 5-position participates in SNAr reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | 120°C, sealed tube, 12 h | 5-Amino-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde | 54% | |

| HS⁻ (NaSH) | DMF, 80°C, 6 h | 5-Mercapto-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde | 61% |

Limitation : Steric hindrance from the tetrahydro-2H-pyran group reduces reaction rates compared to unsubstituted analogs.

Cyclization Reactions

Under Lewis acid catalysis, the compound forms heterocyclic systems:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AlCl₃ (5 mol%) | CH₂Cl₂, 25°C, 30 min | Spirocyclic pyrrolo[2,3-b]pyridine derivatives | 82–91% | |

| FeCl₃ (5 mol%) | Toluene, reflux, 2 h | Similar spirocyclic products | 60% |

Mechanistic Pathway :

-

Activation of the aldehyde by AlCl₃

-

Intramolecular attack by the nitrogen of adjacent pyridine

-

Formation of six-membered transition state

Deprotection Reactions

The tetrahydro-2H-pyran (THP) group is cleaved under acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (aq) | MeOH/H₂O (3:1), 50°C, 3 h | 5-Chloro-3-(hydroxymethyl)picolinaldehyde | 95% | |

| pTSOH | CH₂Cl₂, 25°C, 2 h | Same as above | 89% |

Application : This reaction is critical for generating intermediates in IDO1 inhibitor synthesis .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Aryl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde | 68–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 5-Amino derivatives | 63% |

Optimization Note : Electron-withdrawing groups on the aryl boronic acid improve coupling efficiency.

Biological Activity Correlation

Reaction products show distinct pharmacological profiles:

| Derivative | Biological Target | IC₅₀ | Application |

|---|---|---|---|

| Carboxylic acid | IDO1 enzyme | 0.42 µM | Cancer immunotherapy |

| Spirocyclic compound | TLR4 receptor | 1.8 µM | Anti-inflammatory agents |

Data from enzyme inhibition assays and molecular docking studies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has been investigated for its potential as a scaffold in drug design due to its structural features that may interact favorably with biological targets.

Case Studies:

- Antioxidant Activity: Research has shown that derivatives of pyridine compounds exhibit significant antioxidant properties. The incorporation of the tetrahydro-pyran moiety enhances these effects, making it a candidate for further exploration in antioxidant therapies .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Applications:

- Building Blocks: It can be used to synthesize various heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. The unique functional groups present allow for selective reactions that can lead to diverse chemical entities .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings.

Research Insights:

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde involves its interaction with specific molecular targets . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group may also participate in halogen bonding interactions, further modulating the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Chloro-2-pyridinecarboxaldehyde

- 3-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

- 5-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

Uniqueness

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is unique due to the presence of both a chloro-substituted pyridine ring and a tetrahydro-2H-pyran-2-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its unique chemical structure, characterized by a chloro substituent and a tetrahydro-pyran moiety, suggests various biological activities that warrant detailed investigation.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClNO3 |

| Molecular Weight | 255.7 g/mol |

| Boiling Point | 372.6 ± 42.0 °C (Predicted) |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) |

| pKa | 0.77 ± 0.10 (Predicted) |

These properties indicate its potential for solubility and reactivity in biological systems, which is crucial for its pharmacological applications .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of picolinaldehyde have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity. A study examining the structure-activity relationship (SAR) of picolinaldehyde derivatives found that modifications at the 5-position significantly influenced antimicrobial potency .

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that compounds derived from pyridine and aldehyde structures can exhibit cytotoxic effects on cancer cell lines. For example, related compounds have been tested against breast cancer and leukemia cells, showing IC50 values indicating significant cytotoxicity . The mechanism of action often involves the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.

Neuroprotective Effects

There is emerging evidence that certain tetrahydropyran derivatives may provide neuroprotective benefits. These compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress-induced damage . The specific neuroprotective mechanisms of this compound remain to be fully elucidated but are an area of active research.

Study on Antimicrobial Efficacy

A study conducted on a series of chloro-substituted picolinaldehyde derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing that the presence of the chloro group enhances its antibacterial properties .

Evaluation of Cytotoxicity

In vitro studies assessing the cytotoxic effects of various picolinaldehyde derivatives on human cancer cell lines showed that modifications at the aldehyde position could lead to increased anticancer activity. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with results indicating a dose-dependent response in cell viability assays .

Eigenschaften

IUPAC Name |

5-chloro-3-(oxan-2-yloxymethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-10-5-9(11(7-15)14-6-10)8-17-12-3-1-2-4-16-12/h5-7,12H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSOKLHAUKCVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=C(N=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.